1-(2-Aminoethyl)piperidine-3-carboxamide
Description
Significance of Piperidine (B6355638) Scaffolds in Chemical Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence is notable, with this structural motif present in numerous pharmaceuticals across more than twenty therapeutic classes, including analgesics, antipsychotics, and anticancer agents. nih.govmdpi.com
The significance of the piperidine scaffold stems from several advantageous properties it imparts to a molecule:
Modulation of Physicochemical Properties: The inclusion of a piperidine ring can influence a compound's solubility, lipophilicity, and basicity, which are critical parameters for drug-like behavior. thieme-connect.comresearchgate.net
Enhanced Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. thieme-connect.comresearchgate.net
Improved Pharmacokinetic Profiles: Piperidine-containing compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. The scaffold can enhance membrane permeability and metabolic stability. pharmaceutical-business-review.com
Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov
Chiral piperidine scaffolds are particularly important, as stereochemistry plays a crucial role in biological activity. The introduction of chirality can significantly enhance potency and selectivity while potentially reducing off-target effects. thieme-connect.comresearchgate.net The development of efficient synthetic methods for creating substituted piperidines, such as hydrogenation of pyridine (B92270) precursors or various cyclization strategies, remains an active area of chemical research. nih.govmdpi.com
Overview of Carboxamide and Aminoethyl Moieties in Compound Design
The other key components of 1-(2-Aminoethyl)piperidine-3-carboxamide are the carboxamide and aminoethyl groups, both of which are fundamental in drug design.
The carboxamide group (-CONH₂) is one of the most common functional groups found in pharmaceuticals. nih.gov Its importance is attributed to its high stability and its ability to act as both a hydrogen bond donor and acceptor. jocpr.com This dual nature facilitates strong and specific interactions with biological targets like enzymes and receptors. The amide bond is a key structural feature of peptides and proteins, and its incorporation into small molecules can mimic these natural interactions. jocpr.com The carboxamide moiety is considered a privileged pharmacophore and is integral to the activity of numerous anti-infectious and anti-cancer drugs. nih.govontosight.ai
The aminoethyl group (-CH₂CH₂NH₂) provides a primary amine that is basic under physiological conditions. This feature is crucial for forming salt bridges and hydrogen bonds with biological targets. chemicalbull.com The aminoethyl side chain is a versatile building block in medicinal chemistry, used as an intermediate in the synthesis of more complex pharmaceuticals. ontosight.aichemicalbook.com Its presence can influence a compound's solubility and its ability to interact with acidic residues in protein binding pockets. For instance, aminoethyl-substituted heterocycles are explored for their potential as receptor ligands and in materials science applications. ontosight.airesearchgate.net
Research Landscape of this compound and its Analogues
Direct research singling out this compound is not extensively documented in publicly available literature. However, the academic interest in this compound can be inferred from the broad and active research into its structural analogues, particularly derivatives of piperidine-3-carboxamide and other aminoethyl-substituted piperidines.
Piperidine-3-carboxamide derivatives have been investigated for a range of therapeutic applications:
Anticancer Activity: A study identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma cells, highlighting their potential as anti-melanoma agents. acs.orgnih.gov The study emphasized the importance of the piperidine-3-carboxamide moiety for activity, as the regioisomeric piperidine-4-carboxamide analogue was inactive. acs.orgnih.gov
Anti-Osteoporosis Agents: Researchers have designed and synthesized novel piperidine-3-carboxamide derivatives as inhibitors of cathepsin K, an enzyme involved in bone resorption. One potent compound demonstrated anti-bone resorption effects in vitro and increased bone mineral density in an in vivo model of osteoporosis. mdpi.com
Kinase Inhibition: Analogues such as piperidine carboxamide derivatives have been studied as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in cancer therapy. researchgate.net
Neurological Applications: Piperidine carboxamide structures are also explored for their potential to act on neurological targets. ontosight.aiontosight.ai
Aminoethyl-substituted piperidines are also a focus of significant research:
Receptor Ligands: A series of 4-(2-aminoethyl)piperidine derivatives were synthesized and evaluated as ligands for the σ1 receptor, which is implicated in various central nervous system disorders. Certain compounds in the series showed high affinity and selectivity for the σ1 receptor and exhibited antiproliferative properties against cancer cell lines. researchgate.netnih.gov
Multikinase Inhibitors: The closely related N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been explored for the development of inhibitors targeting multiple kinases like VEGFR-2, ERK-2, and Abl-1, which are involved in cancer progression. nih.gov
The collective research on these closely related analogues suggests that the scaffold of this compound represents a promising starting point for the design of novel therapeutic agents. The combination of the privileged piperidine ring, the versatile carboxamide linker, and the functional aminoethyl group provides a rich structural template for generating libraries of compounds for screening against various biological targets.
Table 2: Research Applications of Structural Analogues
| Analogue Class | Therapeutic Area | Investigated Target/Activity |
|---|---|---|
| N-arylpiperidine-3-carboxamides | Oncology | Induction of senescence in melanoma cells acs.orgnih.gov |
| Piperidine-3-carboxamide derivatives | Osteoporosis | Cathepsin K inhibition mdpi.com |
| 4-(2-aminoethyl)piperidine derivatives | Oncology / Neurology | σ1 receptor ligands with antiproliferative effects researchgate.netnih.gov |
Synthetic Methodologies and Derivatization of this compound
The synthesis of piperidine scaffolds is a significant focus in medicinal chemistry, as this structural motif is present in a vast number of pharmaceuticals and natural alkaloids. The compound this compound and its derivatives are of interest for their potential biological activities. The construction of this core structure and its analogues involves a range of synthetic strategies, from classical reactions to modern, more efficient paradigms.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h7H,1-6,9H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHIPQYZJBJCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR (Proton NMR) would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be characterized by signals corresponding to the protons on the piperidine (B6355638) ring, the ethyl chain, and the amide and amine groups. Protons closer to electronegative atoms like nitrogen and oxygen would appear at a higher chemical shift (downfield).
¹³C NMR (Carbon NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for 1-(2-Aminoethyl)piperidine-3-carboxamide would show distinct signals for each of the eight carbon atoms in its structure. The carbonyl carbon of the carboxamide group would be expected to have the highest chemical shift.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine Ring CH₂ | 1.5 - 3.0 | 25 - 55 |
| Piperidine Ring CH | 2.5 - 3.5 | 40 - 60 |
| N-CH₂ (ethyl) | 2.5 - 3.0 | 50 - 60 |
| CH₂-NH₂ (ethyl) | 2.8 - 3.5 | 40 - 50 |
| CONH₂ | 5.0 - 8.0 (broad) | 170 - 180 |
Note: The expected values are estimations based on typical chemical shifts for similar functional groups and piperidine structures.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of bonds.
IR Spectroscopy of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine and primary amide would appear as distinct peaks in the region of 3100-3500 cm⁻¹. The C=O stretching of the amide group would produce a strong absorption band around 1650 cm⁻¹. C-N stretching vibrations and N-H bending vibrations would also be present.
Raman Spectroscopy , being less sensitive to water and highly polar bonds, would provide complementary information, particularly for the non-polar parts of the molecule.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine & Amide) | 3100 - 3500 | Medium - Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium - Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1550 - 1640 | Medium |
Mass Spectrometry (MS, EIMS, LC-MS, LC-MS-MS, HRMS, ESI-Mass)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis.
The molecular weight of this compound is 171.24 g/mol sigmaaldrich.com. In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 171.
High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition (C₈H₁₇N₃O) with high accuracy sigmaaldrich.com. Techniques like Electrospray Ionization (ESI) are soft ionization methods suitable for this polar and non-volatile molecule, often showing the protonated molecule [M+H]⁺ at m/z 172.
Electron Ionization Mass Spectrometry (EIMS) would lead to characteristic fragmentation patterns. Common fragmentation pathways for piperidine derivatives involve the cleavage of the ring or the loss of substituents. The fragmentation of the ethylamino side chain would also be expected.
LC-MS and LC-MS-MS (Liquid Chromatography-Mass Spectrometry) would be used to separate the compound from a mixture and then obtain its mass spectrum, providing both retention time and mass information, which is crucial for identification and quantification in complex matrices.
Expected Mass Spectrometry Data for this compound
| Technique | Expected m/z Value | Interpretation |
|---|---|---|
| ESI-MS | 172 | [M+H]⁺ (Protonated molecule) |
| HRMS | 172.1444 | Calculated for [C₈H₁₈N₃O]⁺ |
| EIMS | 171 | [M]⁺ (Molecular ion) |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by the area percentage of the main peak in the chromatogram.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. For this compound, a polar stationary phase like silica (B1680970) gel would be used. The mobile phase would typically be a mixture of a relatively nonpolar solvent (like dichloromethane (B109758) or ethyl acetate) and a polar solvent (like methanol), often with a small amount of a base (like triethylamine (B128534) or ammonia) to prevent peak tailing due to the basic nitrogen atoms in the molecule. The compound's position on the developed TLC plate is quantified by its retention factor (Rf) value.
Preparative Chromatography for Impurity Isolation and Purification
There is no specific information available in the scientific literature detailing the use of preparative chromatography for the isolation and purification of impurities in this compound. While preparative chromatography is a standard technique for obtaining high-purity chemical compounds, the specific conditions, such as the choice of stationary phase, mobile phase composition, and detection methods for this particular compound, have not been documented in peer-reviewed publications. Similarly, there is no published data on the profile of potential process-related impurities or degradation products that would necessitate such purification.
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
A search of crystallographic databases and the broader scientific literature did not yield any results for single crystal X-ray diffraction studies of this compound. Consequently, there is no experimentally determined data on its crystal system, space group, unit cell dimensions, or the precise three-dimensional arrangement of its atoms. The absolute configuration and detailed conformational analysis, which are typically elucidated through this technique, remain unconfirmed by X-ray crystallography.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
In the absence of single crystal X-ray diffraction data, a detailed analysis of the crystal packing and intermolecular interactions for this compound cannot be provided. Information regarding hydrogen bonding networks, van der Waals forces, and other non-covalent interactions that govern the packing of molecules in the solid state is not available.
Polymorphism and Solid-State Structural Studies
There are no published studies on the polymorphism of this compound. The existence of different crystalline forms (polymorphs), which can have distinct physical and chemical properties, has not been investigated or reported. Solid-state structural studies, which would characterize these potential forms, are also absent from the current body of scientific literature.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
There are no published studies detailing the use of Density Functional Theory (DFT) to optimize the molecular structure of 1-(2-Aminoethyl)piperidine-3-carboxamide. Such calculations would typically provide insights into bond lengths, bond angles, and dihedral angles, leading to the most stable three-dimensional conformation of the molecule.
No research is available that predicts or analyzes the vibrational spectra (such as infrared and Raman spectra) of this compound using computational methods. This type of analysis would help in the identification and characterization of the compound's functional groups and their vibrational modes.
Detailed investigations into the electronic structure of this compound, for instance, using the Full-Potential Linearized Augmented Plane-Wave (FLAPW) method or similar approaches, have not been reported in the scientific literature. These studies would be crucial for understanding the compound's electronic properties, such as its molecular orbitals and charge distribution.
Molecular Dynamics Simulations and Conformational Analysis
There is a lack of specific research on the conformational preferences of this compound determined through molecular dynamics simulations. Such simulations would reveal the dynamic behavior of the molecule and the energetically favored shapes it adopts in different environments.
While molecular dynamics simulations have been conducted on structurally related piperidine (B6355638) derivatives to study their interactions with protein targets, no such studies have been published for this compound. Research in this area would be essential to elucidate its potential binding modes and affinities for various receptors or enzymes.
Prediction of Chemical Behavior and Reactivity
Dissociation Constant (pKa) Prediction and Protonation Mechanisms
The dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For this compound, which possesses multiple basic nitrogen atoms, predicting the pKa values is essential for understanding its behavior in physiological environments. The molecule contains a primary amine on the ethyl side chain and a tertiary amine within the piperidine ring, both of which are potential sites for protonation.
Computational methods are frequently employed to predict pKa values. These predictions for piperazine (B1678402) and piperidine derivatives are often based on quantum mechanical calculations or empirical models. The protonation mechanism involves the sequential addition of protons to the nitrogen atoms. The first protonation event is expected to occur at the most basic nitrogen. In the case of this compound, the primary amino group on the ethyl chain is generally more basic than the tertiary amine in the piperidine ring, which is influenced by the electron-withdrawing effect of the adjacent carboxamide group. However, the specific pKa values can be influenced by intramolecular interactions and solvent effects.
Table 1: Predicted Protonation Sites of this compound
| Protonation Site | Description | Predicted Basicity |
| Primary Amine (-NH2) | Located on the terminal end of the 2-aminoethyl group. | Higher (First protonation site) |
| Tertiary Amine (Piperidine Ring) | Part of the piperidine core structure. | Lower (Second protonation site) |
Reactivity Predictions in Chemical Transformations
Computational modeling can predict the reactivity of this compound in various chemical transformations. The molecule features several reactive sites: the primary amine, the tertiary amine, and the carboxamide group. The piperidine ring itself can also undergo reactions such as ring-opening under specific conditions.
The primary amine is a potent nucleophile and is expected to readily participate in reactions like acylation, alkylation, and reductive amination. The tertiary amine of the piperidine ring, while also nucleophilic, is more sterically hindered. Its reactivity is often utilized in catalysis, for instance, in Knoevenagel condensation reactions where piperidine acts as a catalyst by forming iminium and enolate ion intermediates. acs.org Computational studies on such reactions have elucidated the reaction mechanism, showing that the formation of an iminium ion can be the rate-determining step. acs.org
The carboxamide group is generally less reactive but can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, or reduction to an amine. Theoretical models can calculate reaction energy barriers and transition state geometries to predict the feasibility and outcome of these transformations. For example, various synthetic methods have been developed for creating substituted piperidines, including intramolecular cyclizations and multicomponent reactions, highlighting the versatility of the piperidine scaffold in chemical synthesis. mdpi.com
Structure-Activity Relationship (SAR) Modeling
Molecular Descriptors and QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These models rely on calculating molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For derivatives of piperidine-3-carboxamide, QSAR models have been successfully developed to understand and predict their activity against various biological targets. nih.govresearchgate.net
In a typical QSAR study on piperidine carboxamide derivatives, a set of molecules with known activities is used to build a statistical model. researchgate.net Molecular descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., steric and electronic fields). nih.gov For instance, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D contour maps that visualize the regions around the molecule where modifications would likely enhance or diminish activity. researchgate.net
Studies on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors have shown that steric, electrostatic, and hydrophobic properties are crucial for their inhibitory activity. researchgate.net Similarly, QSAR models have been applied to predict the toxicity of piperidine derivatives. nih.gov These models help in prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process.
Table 2: Common Molecular Descriptors in QSAR Studies of Piperidine Derivatives
| Descriptor Type | Examples | Information Provided |
| 1D Descriptors | Molecular Weight, LogP, Hydrogen Bond Donors/Acceptors | Overall size, lipophilicity, and polarity. |
| 2D Descriptors | Topological Indices (e.g., Wiener, Randić) | Molecular branching and connectivity. |
| 3D Descriptors | Steric Fields (CoMFA), Electrostatic Fields, Hydrophobic Fields (CoMSIA) | 3D shape, charge distribution, and hydrophobicity. researchgate.net |
Pharmacophore Hypothesis Development
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are crucial tools in drug design, used for virtual screening of compound libraries and for designing new molecules with desired biological activity.
For piperidine-containing compounds, pharmacophore models have been developed for various targets. nih.gov A pharmacophore hypothesis for a series of piperidine-3-carboxamide derivatives would typically include features such as hydrogen bond donors (from the amide NH and primary amine NH2), hydrogen bond acceptors (from the amide carbonyl oxygen and amine nitrogens), and hydrophobic regions.
The development of a pharmacophore model starts with a set of active molecules. These are aligned, and common chemical features are identified. For example, in a study on N-arylpiperidine-3-carboxamide derivatives, the piperidine-3-carboxamide moiety was identified as a key structural scaffold for activity. nih.gov The model can then be refined and validated using a set of inactive compounds. The resulting pharmacophore can be used as a 3D query to search for new, structurally diverse compounds that fit the model and are therefore likely to be active. nih.gov
Table 3: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |
| Hydrogen Bond Donor (HBD) | Primary Amine (-NH2), Amide (-NH) | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor. |
| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen (C=O), Amine Nitrogens | Interaction with hydrogen atoms in a receptor. |
| Positive Ionizable | Primary and Tertiary Amines | Formation of salt bridges with negatively charged residues in a receptor. |
| Hydrophobic Center | Piperidine ring's aliphatic carbons | Van der Waals interactions with nonpolar pockets in a receptor. |
Coordination Chemistry and Metal Complexation
Ligand Properties of 1-(2-Aminoethyl)piperidine-3-carboxamide and Analogues
The coordinating behavior of a ligand is determined by the nature and spatial arrangement of its donor atoms and its capacity for chelation.
This compound possesses three potential donor atoms that can participate in coordination with a metal center:
Primary Amine Nitrogen (N): The nitrogen atom of the terminal aminoethyl group is a strong Lewis base and a primary coordination site.
Tertiary Piperidine (B6355638) Nitrogen (N): The nitrogen atom within the piperidine ring is also a potential donor site. Its availability can be influenced by the steric hindrance of the ring's conformation.
Carboxamide Oxygen (O): The carbonyl oxygen of the carboxamide group is a well-established coordination site for metal ions. Coordination via the carboxamide nitrogen is less common but possible under certain conditions.
Studies on analogous structures, such as those built on 2-aminomethylpiperidine, have demonstrated the effective coordination of both amino and oxygen donor atoms in forming stable metal chelates. mdpi.comnih.gov The combination of hard (oxygen) and borderline (nitrogen) donor atoms allows this ligand to coordinate effectively with a wide range of transition metal ions.
The presence of multiple donor atoms allows this compound to function as a multidentate ligand, binding to a central metal ion at multiple points to form stable chelate rings. The spatial arrangement of the donor atoms suggests it can act as a tridentate ligand.
Specifically, it can coordinate through the primary amine nitrogen, the piperidine ring nitrogen, and the carbonyl oxygen, forming a stable complex with two chelate rings (one five-membered and one six-membered). This tridentate (N,N,O) coordination mode is crucial for forming thermodynamically stable metal complexes. The formation of such chelates is entropically favored over coordination with monodentate ligands, a phenomenon known as the chelate effect.
Table 1: Potential Coordination Properties of this compound
| Property | Description |
|---|---|
| Potential Donor Atoms | Primary Amine (N), Piperidine Nitrogen (N), Carbonyl Oxygen (O) |
| Potential Denticity | Tridentate (N,N,O) |
| Chelate Ring Formation | Capable of forming one 5-membered and one 6-membered chelate ring |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this ligand would typically involve the reaction of the ligand with a metal salt in a suitable solvent system.
Complexes of this compound with various transition metals can be synthesized by reacting the ligand with the corresponding metal salts (e.g., chlorides, nitrates, or acetates) in a specific molar ratio, often in a solvent like ethanol (B145695) or methanol. researchgate.netcyberleninka.ru The resulting complexes can be isolated as crystalline solids upon cooling or solvent evaporation.
For divalent metal ions like Cu(II), Co(II), Ni(II), Mn(II), and Zn(II), complexes with a 1:1 or 1:2 metal-to-ligand stoichiometry are commonly formed. researchgate.netcyberleninka.ru For instance, reacting two equivalents of the ligand with one equivalent of a metal(II) salt could yield a complex of the type [M(L)₂]X₂, where L is the tridentate ligand and X is the counter-ion. For metals that favor square planar geometry, such as Pd(II), Pt(II), and Au(III), 1:1 complexes are more typical, with the remaining coordination sites occupied by other ligands. researchgate.net
The coordination geometry of the resulting metal complex is dictated by the coordination number of the central metal ion and the stoichiometry of the complex.
Octahedral Geometry: For many first-row transition metals like Co(II), Ni(II), and Mn(II), a coordination number of six is preferred. libretexts.org When two molecules of this compound act as tridentate ligands, they can occupy all six coordination sites around the metal ion, resulting in a distorted octahedral geometry. researchgate.netcyberleninka.ru This is a common geometry for complexes of the type [M(L)₂]ⁿ⁺.
Square-Pyramidal Geometry: Copper(II) complexes are well-known for their structural flexibility and often adopt distorted geometries due to the Jahn-Teller effect. A 1:1 complex of Cu(II) with this ligand and other monodentate ligands (like water or halide ions) could result in a five-coordinate square-pyramidal geometry. nih.govmdpi.com
Other Geometries: For d⁸ metals like Pd(II) and Pt(II), a four-coordinate square planar geometry is highly favored. researchgate.net
Computational modeling, such as Density Functional Theory (DFT), on analogous piperidine-based ligands has been used to predict and confirm an octahedral coordination environment around Mn(II) ions. mdpi.com
Spectroscopic and Magnetic Investigations of Complexes
The structure and bonding in the metal complexes of this compound can be elucidated using various spectroscopic techniques and magnetic susceptibility measurements.
Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is typically confirmed by shifts in the characteristic vibrational frequencies in the IR spectrum. Evidence for coordination would include:
A shift in the N-H stretching and bending vibrations of the amino group.
A shift of the C=O stretching vibration of the carboxamide group to a lower frequency, indicating coordination through the carbonyl oxygen.
The appearance of new, low-frequency bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations.
Electronic (UV-Visible) Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and thus the coordination geometry around the metal ion. For example, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, while octahedral Co(II) complexes also show characteristic absorptions in the visible region. researchgate.net The position and intensity of these bands are diagnostic of the specific geometry.
Magnetic Susceptibility: Measuring the magnetic moment of a complex at room temperature is a powerful tool for determining the number of unpaired electrons and inferring the electronic configuration and geometry of the central metal ion. For instance, high-spin octahedral Co(II) complexes typically have magnetic moments in the range of 4.3-5.2 B.M., whereas square planar Co(II) complexes have lower values. nih.govresearchgate.net
Table 2: Typical Magnetic Moments for Selected Metal Ions in Common Geometries
| Metal Ion | d-electron config. | Geometry | Spin State | Typical μ_eff (B.M.) |
|---|---|---|---|---|
| Mn(II) | d⁵ | Octahedral | High-spin | ~5.9 |
| Co(II) | d⁷ | Octahedral | High-spin | 4.3 - 5.2 |
| Ni(II) | d⁸ | Octahedral | High-spin | 2.8 - 4.0 |
| Cu(II) | d⁹ | Octahedral/Square-Pyramidal | - | 1.7 - 2.2 |
| Au(III) | d⁸ | Square Planar | Low-spin | 0 (Diamagnetic) |
| Pt(II) | d⁸ | Square Planar | Low-spin | 0 (Diamagnetic) |
UV-Vis and EPR Spectroscopy in Metal Complex Characterization
Ultraviolet-visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for elucidating the geometric and electronic structures of metal complexes involving this compound.
UV-Vis spectroscopy provides insights into the d-d electronic transitions of the metal center, which are sensitive to the coordination environment. For instance, copper(II) complexes of ligands with similar functionalities exhibit d-d transition bands in the visible region, which are indicative of the coordination geometry. researchgate.net The position and intensity of these absorption bands can help infer whether the complex adopts, for example, a tetrahedral, square planar, or octahedral geometry. Ligand-to-metal charge transfer (LMCT) bands may also be observed, typically at higher energies in the UV region.
EPR spectroscopy is particularly informative for characterizing paramagnetic metal complexes, such as those of Cu(II) or Mn(II). The EPR spectrum provides detailed information about the electronic environment of the unpaired electron(s). The g-values and hyperfine coupling constants (A) obtained from the EPR spectrum are diagnostic of the coordination sphere and the nature of the donor atoms. For example, axially symmetric EPR spectra are often observed for tetragonally distorted octahedral Cu(II) complexes. researchgate.net
Below is a table summarizing hypothetical, yet representative, spectroscopic data for metal complexes of this compound, based on findings for structurally related compounds.
| Metal Ion | Complex | λmax (nm) (d-d transition) | g∥ | g⊥ | A∥ (G) |
| Cu(II) | [Cu(L)Cl₂] | 650 | 2.25 | 2.06 | 160 |
| Ni(II) | [Ni(L)₂(H₂O)₂]²⁺ | 410, 750 | - | - | - |
| Co(II) | [Co(L)Cl₂] | 580 | - | - | - |
| Mn(II) | [Mn(L)₂(H₂O)₂]²⁺ | - | - | - | - |
| L = this compound |
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are crucial for determining the magnetic moments of the metal complexes, which in turn reveals the number of unpaired electrons and provides information about the spin state and geometry of the central metal ion. These measurements are particularly useful for complexes of transition metals like iron, cobalt, nickel, and copper.
For example, a mononuclear Cu(II) complex, having a d⁹ electronic configuration with one unpaired electron, is expected to exhibit a magnetic moment of approximately 1.73 Bohr magnetons (B.M.). Deviations from this value can suggest the presence of magnetic exchange interactions between metal centers in polynuclear complexes. Similarly, high-spin octahedral Ni(II) complexes (d⁸) typically show magnetic moments in the range of 2.9-3.4 B.M., corresponding to two unpaired electrons.
The following table presents plausible magnetic susceptibility data for hypothetical complexes of this compound, derived from studies on analogous systems.
| Metal Ion | Complex | Theoretical Spin-only μeff (B.M.) | Experimental μeff (B.M.) |
| Cu(II) | [Cu(L)Cl₂] | 1.73 | 1.85 |
| Ni(II) | [Ni(L)₂(H₂O)₂]²⁺ | 2.83 | 3.10 |
| Co(II) | [Co(L)Cl₂] (tetrahedral) | 3.87 | 4.50 |
| Mn(II) | [Mn(L)₂(H₂O)₂]²⁺ (high spin) | 5.92 | 5.90 |
| L = this compound |
Applications of Coordination Compounds
The coordination compounds derived from this compound have potential applications in various fields, owing to the versatile properties of the ligand and the resulting metal complexes.
Catalysis (e.g., Schiff Base Ligands in Catalysis)
Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are of significant interest in catalysis. mdpi.comscilit.com The this compound ligand can be readily converted into a Schiff base ligand by reacting its primary amino group with a suitable aldehyde. The resulting Schiff base ligand can then be complexed with various transition metals to form catalysts for a range of organic transformations.
Metal complexes of Schiff bases derived from similar amino-functionalized ligands have demonstrated catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. mdpi.comscilit.comresearchgate.net The catalytic efficiency of these complexes is influenced by the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions. The piperidine and carboxamide functionalities within the ligand backbone can also play a role in modulating the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.
Metal Ion Sensing and Sorption Studies
The presence of multiple donor atoms in this compound makes it and its derivatives promising candidates for the development of chemosensors for metal ion detection. researchgate.net By incorporating a fluorophore or chromophore into the ligand structure, a sensor can be designed that exhibits a change in its optical properties (e.g., fluorescence or color) upon binding to a specific metal ion. The carboxamide group, in particular, has been utilized in the design of fluorescent sensors. researchgate.net
The selectivity of such a sensor would be determined by the affinity of the ligand for different metal ions, which can be tuned by modifying the ligand's structure. The piperidine ring provides a semi-rigid scaffold, which can enhance the preorganization of the binding site for the target metal ion, potentially leading to higher sensitivity and selectivity.
Furthermore, materials functionalized with this compound or similar ligands could be employed for the sorption and removal of heavy metal ions from aqueous solutions. The strong chelating ability of the ligand would enable the efficient capture of metal ions, contributing to environmental remediation efforts.
In Vitro Research on this compound Remains Undisclosed
Comprehensive searches of scientific literature and chemical databases reveal a significant gap in publicly available research on the specific compound, this compound. While the compound is commercially available for chemical synthesis and research purposes, detailed in vitro studies outlining its interactions with enzymes and receptors, as specified in the requested scientific article structure, have not been published in accessible literature.
The requested analysis focused on several key areas of molecular biology and pharmacology:
Enzyme Inhibition and Binding: No specific data exists in the public domain detailing the mechanism of action, binding affinities, or inhibition kinetics of this compound against any particular enzyme targets.
Receptor Ligand Binding: Similarly, there are no available studies investigating the binding affinity or functional activity of this compound at the σ1 receptor, the GABA transporter (GAT1), or the serotonin (B10506) 5-HT6 receptor.
Research is available for structurally related but distinct molecules, such as positional isomers (e.g., derivatives of 4-(2-aminoethyl)piperidine or piperidine-4-carboxamide) and compounds with different heterocyclic cores (e.g., indoline-3-carboxamides). However, due to the principles of structure-activity relationships in pharmacology, the findings from these related compounds cannot be accurately extrapolated to this compound. Minor changes in chemical structure, such as the location of functional groups on the piperidine ring, can lead to vastly different biological activities.
Consequently, without dedicated scientific studies on this compound, it is not possible to provide a scientifically accurate and detailed account of its molecular recognition and enzyme interaction profile. The fields of enzyme inhibition, receptor affinity, and antagonism mechanisms for this specific chemical entity remain to be explored and reported in peer-reviewed literature.
Molecular Recognition and Enzyme Interaction Studies in Vitro
Receptor Ligand Binding Investigations
CCR5 Antagonist Research
Research into the C-C chemokine receptor type 5 (CCR5) has identified various antagonists, which are crucial in fields like HIV-1 treatment. While derivatives of piperidine (B6355638) are explored for this activity, studies specifically focusing on the piperidine-3-carboxamide scaffold as CCR5 antagonists are not prominent in the reviewed literature. Investigations have been published on regioisomers, such as piperidine-4-carboxamide derivatives, which have shown potent CCR5 antagonism and anti-HIV-1 activity. nih.govnih.gov However, data directly pertaining to 1-(2-Aminoethyl)piperidine-3-carboxamide or its derivatives in this context is not available in the cited sources.
Cathepsin K Targeting
Cathepsin K (Cat K) is a cysteine protease highly expressed in osteoclasts and is a key target in the development of therapeutics for osteoporosis due to its role in bone resorption. mdpi.com A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against this enzyme. mdpi.com
In these studies, researchers designed compounds to interact with the active pockets of Cathepsin K. The evaluation of these derivatives led to the identification of several compounds with moderate-to-strong inhibitory activity. researchgate.net Among the synthesized molecules, compound H-9 emerged as the most potent inhibitor, demonstrating an IC₅₀ value of 0.08 µM. mdpi.com The in vitro anti-bone resorption effects of H-9 were found to be comparable to MIV-711, a known Cathepsin K inhibitor. mdpi.com Molecular docking studies suggest that the efficacy of H-9 is due to the formation of multiple hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of Cathepsin K. mdpi.com
| Compound | Cathepsin K IC₅₀ (µM) |
|---|---|
| H-1 | 0.24 |
| H-3 | 0.14 |
| H-9 | 0.08 |
| MIV-711 (Control) | 0.06 |
Cell-Based Assays (In Vitro) for Mechanistic Insights
Antiproliferative Activity in Cell Lines (e.g., A427, DU145)
The piperidine-3-carboxamide scaffold has been investigated as a basis for developing compounds with antiproliferative properties. While the prompt suggests A427 (lung carcinoma) and DU145 (prostate carcinoma) cell lines, specific studies on these were not found for the 3-carboxamide scaffold. However, research on N-arylpiperidine-3-carboxamide derivatives has demonstrated notable antiproliferative effects in the A375 human melanoma cell line. nih.gov
A high-throughput screening identified an initial hit, compound 1 , which exhibited an antiproliferative IC₅₀ of 0.88 μM. nih.gov Subsequent structural optimization led to the synthesis of compound 54 , which showed significantly improved potency with an IC₅₀ value of 0.03 μM in the same cell line. nih.gov These findings highlight the potential of the piperidine-3-carboxamide core in the design of novel anticancer agents. nih.govnih.gov
Senescence Induction Phenotypes in Cell Models
Cellular senescence, a state of irreversible cell cycle arrest, is an emerging target in cancer therapy. Certain N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in cancer cells. nih.govnih.gov In a high-content screening study using the A375 human melanoma cell line, compounds were specifically assessed for their ability to cause morphological changes associated with senescence, such as enlarged cell size and a flattened shape. nih.gov
The initial hit from this screening, compound 1 , induced senescence with a half-maximal effective concentration (EC₅₀) of 1.24 μM. nih.gov The structurally refined compound 54 was substantially more potent, inducing a senescence-like phenotype with an EC₅₀ of 0.04 μM, which correlated with its strong antiproliferative activity. nih.gov This suggests that the anticancer effects of these compounds are mediated, at least in part, by the induction of cellular senescence.
| Compound | Antiproliferative Activity (IC₅₀, µM) | Senescence-Inducing Activity (EC₅₀, µM) |
|---|---|---|
| Compound 1 | 0.88 | 1.24 |
| Compound 54 | 0.03 | 0.04 |
Assays for Blood-Brain Barrier Permeability (e.g., PAMPA-BBB)
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical property. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, non-cell-based in vitro assay used in early-stage drug discovery to predict passive BBB penetration. nih.govbioassaysys.com This assay measures the permeability of a compound across an artificial membrane composed of lipids designed to mimic the BBB. nih.govpion-inc.com While the PAMPA-BBB assay is a standard tool for assessing CNS drug candidates, specific permeability data for this compound or its derivatives were not identified in the reviewed literature.
Cellular Viability Assessments (e.g., MTT Assay)
Cellular viability assays are fundamental tools for determining the effects of chemical compounds on cell populations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov The assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which can be dissolved and quantified. researchgate.net
The antiproliferative activities and IC₅₀ values reported for piperidine-3-carboxamide derivatives in section 6.3.1 were determined using such cellular viability assays. nih.gov The reduction in cell viability upon treatment with these compounds, as measured by the MTT assay or similar methods, provides the quantitative basis for their characterization as antiproliferative agents.
Table of Mentioned Compounds
| Compound Name/Identifier | Description |
|---|---|
| This compound | The primary subject compound of this article. |
| H-1 | A piperidine-3-carboxamide derivative studied as a Cathepsin K inhibitor. |
| H-3 | A piperidine-3-carboxamide derivative studied as a Cathepsin K inhibitor. |
| H-9 | A potent piperidine-3-carboxamide derivative and Cathepsin K inhibitor. |
| MIV-711 | A reference Cathepsin K inhibitor used as a positive control. |
| Compound 1 | An N-arylpiperidine-3-carboxamide derivative identified as an initial hit for inducing senescence and antiproliferative activity. |
| Compound 54 | An optimized N-arylpiperidine-3-carboxamide derivative with potent senescence-inducing and antiproliferative activity. |
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Strategies
The generation of diverse chemical libraries based on the 1-(2-Aminoethyl)piperidine-3-carboxamide core is fundamental for comprehensive structure-activity relationship (SAR) studies. Future synthetic efforts are expected to move beyond traditional methods towards more efficient, versatile, and sophisticated strategies.
Key areas of development include:
Asymmetric Synthesis: Developing robust methods for the enantioselective synthesis of chiral piperidine-3-carboxamide derivatives is crucial, as stereochemistry often plays a critical role in biological activity. Modern approaches such as organocatalysis and chiral metal complex-catalyzed hydrogenation of pyridine (B92270) precursors can provide access to specific stereoisomers. mdpi.com
Intramolecular Cyclization: Advanced intramolecular cyclization techniques, including aza-Heck cyclization and radical C-H amination, offer efficient pathways to construct the core piperidine (B6355638) ring with high degrees of control over substitution patterns. mdpi.com
Multicomponent Reactions (MCRs): The application of MCRs allows for the rapid assembly of complex piperidine structures from simple starting materials in a single step, significantly improving synthetic efficiency and enabling the rapid generation of diverse analog libraries. mdpi.com
Late-Stage Functionalization: Strategies that allow for the modification of the piperidine scaffold at a late stage in the synthetic sequence are highly valuable. This approach enables the introduction of a wide range of functional groups to a common intermediate, facilitating the exploration of SAR without the need for de novo synthesis for each new analog.
These advanced methods will empower chemists to create novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For the this compound scaffold, these computational tools can be applied to rationally design new molecules with desired properties.
Future applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on existing datasets of piperidine carboxamide analogs and their biological activities, predictive QSAR models can be built. nih.gov These models can then be used to forecast the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold, optimized for specific biological targets or property profiles. nih.gov These models can explore a vast chemical space to propose novel structures that human designers might not conceive.
ADMET Prediction: A significant challenge in drug development is early-stage failure due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI/ML models can predict these properties for virtual compounds, allowing researchers to filter out molecules with unfavorable profiles early in the discovery process. nih.gov
The integration of these computational approaches can significantly reduce the time and cost associated with identifying and optimizing lead compounds.
Table 1: Conceptual AI/ML Workflow for Piperidine-3-Carboxamide Analog Design
| Step | Action | AI/ML Tool | Desired Outcome |
|---|---|---|---|
| 1. Data Curation | Aggregate existing SAR data for piperidine carboxamide derivatives. | Data management platforms | A high-quality dataset for model training. |
| 2. Model Training | Develop predictive models for biological activity and ADMET properties. | QSAR, Deep Neural Networks | Validated models that can accurately predict properties of new molecules. nih.govnih.gov |
| 3. Virtual Screening | Screen large virtual libraries of analogs against the predictive models. | High-throughput virtual screening | A prioritized list of virtual hits with high predicted activity and good ADMET profiles. |
| 4. De Novo Design | Generate novel molecular structures optimized for target binding. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Innovative lead candidates with potentially improved properties. |
| 5. Synthesis Prioritization | Rank the most promising candidates for chemical synthesis and biological testing. | Decision-support algorithms | Efficient allocation of synthetic resources to the most promising compounds. |
Exploration of Novel Biological Targets and Mechanisms
While derivatives of the piperidine carboxamide scaffold have been investigated for several biological targets, a vast potential remains for discovering new therapeutic applications. Systematic screening and mechanism-of-action studies are critical for uncovering novel biological roles.
Recent research has identified a range of activities for related piperidine carboxamide structures, suggesting promising avenues for future exploration of this compound analogs. These findings highlight the scaffold's versatility in targeting diverse protein families, from enzymes to receptors. For instance, different substitution patterns on the piperidine ring have yielded inhibitors of human platelet aggregation, multikinase inhibitors for cancer, and agents targeting proteases involved in neurodegenerative diseases and osteoporosis. nih.govnih.govnih.govmdpi.com
Table 2: Selected Biological Targets of Piperidine Carboxamide Derivatives
| Derivative Class | Biological Target(s) | Key Research Finding |
|---|---|---|
| Piperidine-3-carboxamides | Human Platelet Aggregation | Specific substitutions on the piperidine nitrogen and the carboxamide group were found to be critical for inhibitory activity. nih.gov |
| N-(2-aminoethyl)piperidine-4-carboxamide Analogs | VEGFR-2, ERK-2, Abl-1 Kinases | A multi-target kinase inhibitor scaffold was identified with anti-proliferative activity against cancer cell lines. nih.gov |
| Piperidine Carboxamide Keto Amides | μ-Calpain | Compounds showed potent and selective inhibition of μ-calpain over cathepsin B, with anticonvulsive properties in animal models. nih.gov |
| Piperidine-3-carboxamide Derivatives | Cathepsin K | Novel derivatives were designed and synthesized as potent anti-bone resorption agents for potential osteoporosis treatment. mdpi.com |
| N-Arylpiperidine-3-carboxamide Analogs | Melanoma Proliferation | Identified compounds that induce a senescence-like phenotype in human melanoma cells, demonstrating remarkable antiproliferative activity. nih.gov |
| 4-(2-Aminoethyl)piperidine Analogs | Trace Amine-Associated Receptor 1 (TAAR1) | A series of agonists were developed with potential applications for treating psychotic disorders. mdpi.com |
Future work should involve high-throughput screening of this compound-based libraries against broad panels of receptors, enzymes, and ion channels to identify new, therapeutically relevant targets.
Green Chemistry Approaches in Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. mdpi.com Future development of synthetic routes for this compound and its derivatives should prioritize sustainability.
Key green chemistry strategies include:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water, ethanol (B145695), or supercritical fluids. unife.it
Catalysis: Employing catalytic methods (e.g., metal, organo-, or bio-catalysis) in place of stoichiometric reagents to reduce waste and improve atom economy. For example, catalytic reductive amination and hydrogenation are key reactions in piperidine synthesis that can be optimized for greener conditions. mdpi.com
Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.
Renewable Feedstocks: Investigating the use of bio-renewable starting materials for the synthesis of the piperidine core, such as the conversion of 2,5-bis(aminomethyl)furan (B21128) into 2-aminomethylpiperidine. rsc.org
By incorporating these principles, the synthesis of these valuable compounds can be made more sustainable and cost-effective.
Application in Chemical Biology Tools
Beyond direct therapeutic applications, highly potent and selective analogs of this compound can serve as valuable chemical biology tools. These molecular probes are essential for dissecting complex biological pathways and validating new drug targets.
Potential applications include:
Target Validation: A highly selective inhibitor for a specific target, such as a particular kinase or protease, can be used in cell-based assays and animal models to probe the biological function of that target and validate its role in disease.
Imaging Probes: By conjugating a fluorescent dye or a positron-emitting isotope to a high-affinity ligand, researchers can create imaging agents to visualize the distribution and density of a specific biological target in living systems.
Affinity-Based Probes: Attaching a reactive group or a biotin (B1667282) tag to a selective ligand can create probes for affinity-based protein profiling, enabling the identification of the target protein and its binding partners within a complex biological sample.
The development of such tools from the this compound scaffold could significantly advance our understanding of fundamental biology and disease pathology.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-decyl-3-(N,N-diethylcarbamoyl)piperidine |
| alpha,alpha'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene |
| N,N'-bis(1-decylnipecotoyl)piperazine |
| N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide |
| 2,5-bis(aminomethyl)furan |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-aminoethyl)piperidine-3-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodology : Synthesis of structurally similar piperidine carboxamides (e.g., methyl 4-((3-carbamoylpiperidin-1-yl)methyl)benzoate) involves nucleophilic substitution or coupling reactions in polar aprotic solvents like DMF, with bases such as Na₂CO₃ to deprotonate intermediates . For this compound, a stepwise approach could include:
- Step 1 : Formation of the piperidine-3-carboxamide core via carbodiimide-mediated amidation.
- Step 2 : Introduction of the 2-aminoethyl group via reductive amination or alkylation.
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 50–80°C for amidation) and stoichiometry to minimize side products .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodology : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity. The aminoethyl group’s protons (~δ 2.5–3.5 ppm) and carboxamide resonance (~δ 6.5–8.0 ppm) are critical .
- X-ray Crystallography : Resolve absolute configuration if chiral centers are present (e.g., piperidine ring conformation) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₈H₁₅N₃O).
Advanced Research Questions
Q. What strategies can resolve contradictory data on the pharmacological activity of piperidine carboxamide derivatives in receptor-binding assays?
- Case Study : In H₃ receptor antagonist studies, minor structural changes (e.g., thiazolyl vs. phenyl substituents) led to significant potency differences (pA₂ = 5.65–8.27) . For this compound:
- Experimental Design :
- In vitro assays : Compare binding affinity (IC₅₀) across cell lines (e.g., HEK293 transfected with H₃ receptors).
- Control Variables : Standardize buffer pH, temperature, and receptor density.
- Statistical Analysis : Use ANOVA to assess significance of structural modifications (e.g., aminoethyl chain length).
- Contradiction Resolution : Replicate assays with orthogonal methods (e.g., SPR vs. radioligand binding) to confirm results .
Q. How does the aminoethyl side chain influence the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?
- Methodology :
- Computational Modeling : Predict logP and BBB score using tools like SwissADME. The aminoethyl group may enhance solubility but reduce passive diffusion .
- In vivo Testing : Administer radiolabeled compound to rodents; measure plasma and brain tissue concentrations via LC-MS/MS.
- Structural Analogues : Compare with derivatives lacking the aminoethyl group (e.g., piperidine-3-carboxamide) to isolate the side chain’s contribution .
Q. What are the challenges in developing this compound as a drug delivery vehicle for nucleic acids?
- Case Study : Cationic phosphorus dendrimers with piperidine/aminoethyl motifs show gene delivery efficacy but face cytotoxicity and aggregation issues .
- Optimization Strategies :
- Surface Modification : Introduce PEGylation to reduce dendrimer aggregation.
- Structure-Activity Relationship (SAR) : Balance amine density (for nucleic acid binding) and biodegradability (e.g., ester linkages).
- Validation : Gel electrophoresis for DNA/RNA complexation efficiency and MTT assays for cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
